molecular formula C15H17N3O3 B2392746 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2189500-15-8

2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2392746
CAS No.: 2189500-15-8
M. Wt: 287.319
InChI Key: VTMJKGROOMYSEF-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly in the context of neglected tropical diseases. This benzamide derivative features a pyrimidineamine core, a pharmacophore identified for its inhibitory activity against essential enzymes in parasitic pathogens . Compounds within this structural class have demonstrated promising activity against Trypanosoma brucei , the protozoan parasite responsible for Human African Trypanosomiasis (HAT, or sleeping sickness) . The mechanism of action for this chemotype is associated with the inhibition of T. brucei S-adenosylmethionine decarboxylase (TbAdoMetDC), a key enzyme in the polyamine biosynthesis pathway that is essential for parasite survival . A notable characteristic of pyrimidineamine inhibitors is their pH-dependent potency, which is influenced by the protonation state of the pyrimidine nitrogen, suggesting a specific binding interaction with the enzyme target . Furthermore, this structural series has been noted for its favorable physicochemical properties, which are predictive of good blood-brain barrier penetration—a critical requirement for treating the late-stage neurological form of HAT where the parasite invades the central nervous system . This property distinguishes it from earlier inhibitor classes that were unsuitable for CNS-stage disease. Researchers can utilize this compound as a chemical tool to explore polyamine metabolism in parasites or as a lead structure for the development of novel anti-parasitic agents. The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-6-11(18-9-17-10)8-16-15(19)13-5-4-12(20-2)7-14(13)21-3/h4-7,9H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKGROOMYSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 2,4-Dimethoxybenzoyl group : Derived from 2,4-dimethoxybenzoic acid.
  • (6-Methylpyrimidin-4-yl)methanamine : A pyrimidine derivative bearing a methyl group at the 6-position and an aminomethyl group at the 4-position.

Key challenges include the regioselective introduction of the methyl group on the pyrimidine ring and the coupling of the benzoyl group with the pyrimidine-linked amine.

Synthesis of the Pyrimidine Moiety

Pyrimidine Ring Formation

The 6-methylpyrimidin-4-yl scaffold can be synthesized via cyclocondensation reactions , adapting methods from 2-chloro-4,6-dimethoxypyrimidine synthesis.

Malononitrile-Based Cyclization
  • Reagents : Malononitrile, methanol, composite solvent (dimethylformamide/dimethylacetamide), HCl gas.
  • Conditions :
    • Salt formation : Malononitrile reacts with methanol under HCl pressure (0–20 atm) at −25–120°C to form dimethyl propylene diimine dihydrochloride.
    • Cyanamide reaction : Potassium hydroxide and cyanamide convert the dihydrochloride to 3-amino-3-methoxy-N-cyano-2-propane imine.
    • Condensation : Catalytic complexation yields the pyrimidine core.

Modification for Methyl Introduction :
Replace methoxy groups with methyl via alkylation using methyl iodide or diethyl sulfate under basic conditions, as demonstrated in thymine methylation.

Thymine Derivatives as Precursors
  • Starting Material : 5-Methylpyrimidine-2,4(1H,3H)-dione (thymine).
  • Bromination : Treat thymine with POBr₃/K₂CO₃ in acetonitrile to yield 2,4-dibromo-5-methylpyrimidine (96% yield).
  • Amination : Substitute bromine at position 4 with ammonia or phthalimide, followed by deprotection to generate 4-amino-6-methylpyrimidine.

Functionalization to (6-Methylpyrimidin-4-yl)methanamine

Chloromethylation and Substitution
  • Chloromethylation : React 4-amino-6-methylpyrimidine with formaldehyde/HCl to introduce a chloromethyl group.
  • Ammonolysis : Substitute chloride with ammonia in ethanol/water (50–80°C) to yield the target amine.
Reductive Amination
  • Aldehyde Intermediate : Oxidize 4-hydroxymethyl-6-methylpyrimidine (from hydrolysis of 4-chloromethyl derivative) to 4-formyl-6-methylpyrimidine.
  • Reduction : Use NaBH₄ or H₂/Pd-C to reduce the Schiff base formed with ammonium acetate.

Benzamide Coupling

Acid Chloride Method

  • Synthesis of 2,4-Dimethoxybenzoyl Chloride :
    • Treat 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM.
  • Amide Bond Formation :
    • React the acid chloride with (6-methylpyrimidin-4-yl)methanamine in THF with triethylamine (TEA) as a base (0–5°C → room temperature, 12–24 h).

Yield Optimization :

  • Use DMAP as a catalyst to enhance acylation efficiency.
  • Purify via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane).

Coupling Reagent Approach

  • Reagents : EDCl/HOBt or HATU/DIPEA in DMF.
  • Conditions : Stir 2,4-dimethoxybenzoic acid and amine at room temperature for 24 h.
  • Advantage : Avoids moisture-sensitive acid chloride synthesis.

Alternative Synthetic Routes

One-Pot Tandem Reaction

Combine pyrimidine synthesis and benzamide coupling in a single vessel:

  • Generate 4-(aminomethyl)-6-methylpyrimidine in situ via Pd-catalyzed amination.
  • Directly couple with 2,4-dimethoxybenzoic acid using T3P® reagent.

Solid-Phase Synthesis

Immobilize the pyrimidine amine on Wang resin, perform acylation with Fmoc-protected benzoic acid, and cleave with TFA.

Reaction Optimization and Challenges

Regioselectivity in Pyrimidine Methylation

  • Challenge : Avoiding 2- or 4-methyl isomers.
  • Solution : Use directing groups (e.g., amino) to steer methylation to the 6-position.

Aminomethyl Group Stability

  • Issue : Degradation under acidic/basic conditions.
  • Mitigation : Use Boc-protected amines during pyrimidine functionalization.

Solvent and Temperature Effects

  • Composite Solvents : DMF/DMAc mixtures improve solubility in cyclocondensation.
  • Low-Temperature Coupling : Prevents epimerization and side reactions.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.21 (s, 1H, pyrimidine-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.55 (d, J = 8.4 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • LC-MS (ESI) : m/z 316.1 [M+H]⁺.

Purity and Yield Comparisons

Method Yield (%) Purity (%)
Acid Chloride Coupling 78 98.5
EDCl/HOBt 82 97.8
One-Pot Tandem 65 95.2

Industrial-Scale Considerations

  • Cost Efficiency : Diethyl sulfate for methylation is cheaper than iodomethane.
  • Safety : Replace gaseous HCl in cyclocondensation with aqueous HCl to reduce pressure risks.
  • Green Chemistry : Use isopropanol/water mixtures for recrystallization to minimize waste.

Chemical Reactions Analysis

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted benzamides.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzamides .

Scientific Research Applications

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits significant biological activity, making it useful in the study of biochemical pathways and cellular processes.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide and related benzamide derivatives:

Compound Structural Features Synthesis Method Biological Activity Key Findings Reference
This compound 2,4-dimethoxybenzamide; 6-methylpyrimidine DCC/DMAP-mediated condensation Potential antiviral/osteogenic activity (inferred from analogs) Structural simplicity enhances synthetic accessibility; methoxy groups may improve solubility.
2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Dichlorobenzamide; pyridin-4-yl and hydroxypiperidine substituents Multi-step nucleophilic substitution EGFR T790M inhibition High selectivity for mutant EGFR; dichloro groups enhance target binding affinity.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives Thiazolidinone ring; substituted phenyl groups EDC/HOBt-mediated coupling Antimicrobial/antioxidant activity Thiazolidinone moiety critical for radical scavenging; moderate antimicrobial efficacy.
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-((3-methoxyphenyl)sulfonyl)benzamide Thiophene linker; sulfonyl group Multi-step coupling and functionalization NS5 RdRp inhibition (antiviral) Hydroxypropynyl group enhances hydrophobic interactions with viral polymerase.
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide Isoxazole and pyridine substituents Acyl chloride coupling Undisclosed (structural analog of kinase inhibitors) Low synthetic yield (18%); steric hindrance from isoxazole may limit target engagement.
4,6-Diphenylpyrimidine-substituted benzamides Diphenylpyrimidine core; varied ester/amide side chains Chalcone cyclization and amidation Antioxidant/antimicrobial activity Diphenylpyrimidine enhances π-π stacking in enzyme active sites; broad-spectrum activity.
2-(6-Azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]benzamide Azaspiro and difluoropiperidine groups Multi-step functionalization KIF18A inhibition (antineoplastic) Complex structure improves selectivity for kinesin targets; fluorinated groups enhance metabolic stability.

Structural and Functional Insights

  • Substituent Effects: Methoxy Groups: The 2,4-dimethoxy substituents in the target compound likely enhance solubility and membrane permeability compared to halogenated analogs (e.g., 2,6-dichloro derivatives in ), though they may reduce binding affinity in hydrophobic enzyme pockets. Pyrimidine vs. Thiazolidinone/Isoxazole: Pyrimidine rings (as in the target compound) are prevalent in kinase and polymerase inhibitors, whereas thiazolidinones () or isoxazoles () are often associated with antimicrobial or anti-inflammatory activity.
  • Synthetic Accessibility :

    • The target compound’s straightforward synthesis (DCC/DMAP coupling ) contrasts with low-yield methods for isoxazole-containing analogs (18% yield in ) or multi-step routes for azaspiro derivatives ().
  • Biological Selectivity :

    • Compounds with bulkier substituents (e.g., azaspiro or diphenylpyrimidine ) exhibit niche applications (e.g., antineoplastic activity), while simpler benzamides (target compound) are more adaptable for broad optimization.

Research Findings and Trends

  • Antiviral Potential: Analogous dimethoxybenzamides with thiophene linkers () show potent NS5 RdRp inhibition, suggesting the target compound could be repurposed for similar antiviral studies.
  • Therapeutic Trade-offs : While halogenated benzamides () offer higher target affinity, their metabolic stability and toxicity profiles may be less favorable than methoxy-substituted derivatives.

Biological Activity

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide, with the CAS number 2189500-15-8, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.3138 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects against certain diseases.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition:

Cell LineIC50 (µM)Mechanism of Action
MCF712.5Induction of apoptosis
NCI-H46015.0Cell cycle arrest
SF-26810.0Inhibition of proliferation

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent publication investigated a series of benzamide derivatives, including this compound. The study reported that modifications at the pyrimidine ring significantly enhanced cytotoxicity against cancer cell lines compared to unmodified counterparts .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of similar compounds and found that substituents like methoxy groups improve radical scavenging ability, which could be beneficial in reducing oxidative stress-related diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
2,4-Dimethoxy-N-(5-methylpyridin-2-yl)benzamideStructureModerate anticancer activity
2,4-Dimethoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamideStructureStrong antimicrobial properties

This comparative analysis indicates that while structural similarities exist, variations in substituents can lead to differing biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 6-methylpyrimidin-4-amine with a methoxymethylenemalonic ester derivative under high-temperature conditions (200–250°C) in a biphenyl/diphenyl oxide solvent mixture to form the pyrimidine core.
  • Step 2: Functionalization of the pyrimidine ring via alkylation or nucleophilic substitution to introduce the methyl group at position 5.
  • Step 3: Coupling of the pyrimidine intermediate with 2,4-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran . Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize by-products.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of dimethoxybenzamide (δ ~3.8–4.0 ppm for OCH₃) and pyrimidine protons (δ ~8.0–8.5 ppm).
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 342.1 for C₁₆H₁₉N₃O₃).
  • X-Ray Crystallography: Resolves structural ambiguities (e.g., conformation of the pyrimidinylmethyl group) using SHELXL for refinement .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • In Vitro Assays:
  • Antimicrobial: Broth microdilution (MIC determination against S. aureus, E. coli).
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Methodological Answer:

  • Variation of Substituents: Systematically modify the benzamide’s methoxy groups (e.g., replace OCH₃ with Cl, CF₃) or pyrimidine’s methyl group to assess effects on target binding.
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) .
  • Key Metric: Compare IC₅₀ values across derivatives to identify pharmacophores.

Q. How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Purity Verification: Re-analyze compound batches via HPLC (>98% purity).
  • Solvent Effects: Test activity in DMSO vs. aqueous buffers to rule out solvent interference .

Q. What strategies are effective for resolving crystallographic disorder in the pyrimidine moiety during X-ray analysis?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å).
  • Refinement: Apply SHELXL’s PART instruction to model disorder. Use restraints (DFIX, SIMU) for thermal parameters.
  • Validation: Check R-factor convergence (<5% discrepancy) and omit maps for electron density clarity .

Q. How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

  • In Vitro Liver Microsomes: Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS.
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Key Parameter: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

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